1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid
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Overview
Description
1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid is a compound that features a thiazole ring and a piperidine ring. The piperidine ring is a common structural motif in many biologically active compounds, making this compound of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and an organoboron reagent under mild conditions . Another method involves the Knoevenagel condensation, which is a base-catalyzed reaction between an aldehyde and a carbon acid compound . Industrial production methods often involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in electron-donating and electron-withdrawing interactions, affecting the activity of enzymes and receptors . The piperidine ring can enhance the compound’s binding affinity to biological targets, leading to its observed effects .
Comparison with Similar Compounds
1-(2-Methylthiazole-4-carbonyl)piperidine-2-carboxylic acid can be compared to other similar compounds, such as:
1-(2-Phenylthiazole-4-carbonyl)piperidine-2-carboxylic acid: This compound has a phenyl group instead of a methyl group on the thiazole ring, which can alter its reactivity and biological activity.
1-(2-Chlorothiazole-4-carbonyl)piperidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14N2O3S |
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Molecular Weight |
254.31 g/mol |
IUPAC Name |
1-(2-methyl-1,3-thiazole-4-carbonyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3S/c1-7-12-8(6-17-7)10(14)13-5-3-2-4-9(13)11(15)16/h6,9H,2-5H2,1H3,(H,15,16) |
InChI Key |
AIRFHLBYSCCHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCCC2C(=O)O |
Origin of Product |
United States |
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